3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with an ethylsulfonyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethylsulfonyl chloride and a fluorophenyl derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form corresponding phenyl derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) are used.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phenyl derivatives.
Substitution: Brominated or nitrated pyrrole derivatives.
Scientific Research Applications
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole
- 3-(Ethylsulfonyl)-2-(3-chlorophenyl)-1H-pyrrole
Uniqueness
3-(Ethylsulfonyl)-2-(3-fluorophenyl)-1H-pyrrole is unique due to the specific combination of the ethylsulfonyl and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C12H12FNO2S |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(3-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H12FNO2S/c1-2-17(15,16)11-6-7-14-12(11)9-4-3-5-10(13)8-9/h3-8,14H,2H2,1H3 |
InChI Key |
URNZPRXDBZEZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.